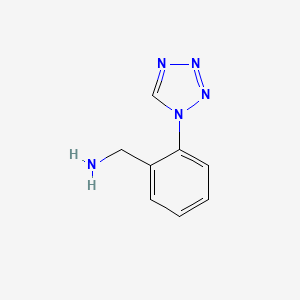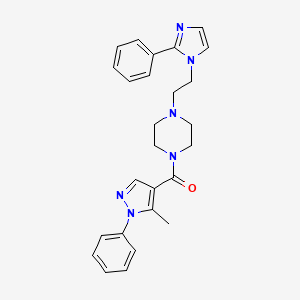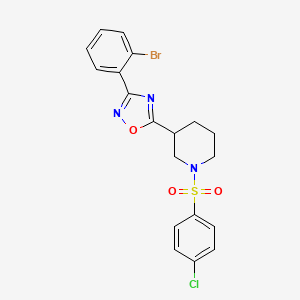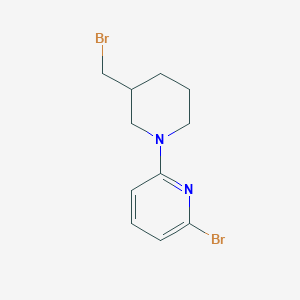
2-(1-Tetrazolyl)benzylamine
Übersicht
Beschreibung
“2-(1-Tetrazolyl)benzylamine” is a research chemical with the CAS number 449756-94-9 . It has a molecular weight of 175.19 and a molecular formula of C8H9N5 . The IUPAC name for this compound is [2-(tetrazol-1-yl)phenyl]methanamine .
Synthesis Analysis
The synthesis of tetrazole derivatives often involves the acid-catalyzed cyclization reaction of sodium dicyanamide and sodium azide . This reaction can afford 5,5′-bis(1H-tetrazolyl)amine (H2bta, 2) in high yield (88%) as the monohydrate . Another method involves the heterocyclization reaction of primary amines, orthoesters, and azides .
Molecular Structure Analysis
The molecular structure of “2-(1-Tetrazolyl)benzylamine” can be analyzed using Density Functional Theory (DFT) calculation . The optimized structure of monomers and their complexes can be used to describe the intermolecular interaction .
Chemical Reactions Analysis
Benzylamines, including “2-(1-Tetrazolyl)benzylamine”, can undergo various chemical reactions. For instance, a Rh-catalyzed C–H alkylation of benzylamines with alkenes has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1-Tetrazolyl)benzylamine” include a molecular weight of 175.19, a molecular formula of C8H9N5, and a LogP of 0.82130 . Other properties such as the heavy atom count, hydrogen bond acceptor count, hydrogen bond donor count, and rotatable bond count can also be determined .
Wissenschaftliche Forschungsanwendungen
Medicine and Pharmacology
Tetrazoles are used in various fields of medicine due to their unique structural features . They are often considered as a carboxylic acid replacement in drugs . They exhibit a broad range of biological effects such as antibacterial, anti-inflammatory, anticancer, and anticonvulsant activities .
Agriculture
Tetrazoles have found applications in agriculture . However, the specific use cases in this field are not detailed in the available resources.
Material Science
Tetrazoles are used in material science . Their polynitrogen electron-rich planar structural features make them useful in this field .
Biochemistry
In the field of biochemistry, tetrazoles have been used for various purposes . However, the specific applications in this field are not detailed in the available resources.
Explosives
Tetrazoles are components of explosives . This is due to their high nitrogen content .
Photolysis
Upon photolysis, rapid photocleavage of tetrazole was observed, leading to the formation of several different photoproducts .
Wirkmechanismus
Target of Action
It’s known that tetrazoles, a class of compounds to which 2-(1-tetrazolyl)benzylamine belongs, act as nonclassical bioisosteres of carboxylic acids . They are often used in medicinal chemistry due to their near pKa values, allowing them to interact with a variety of biological targets .
Mode of Action
Tetrazoles are known for their electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that 2-(1-Tetrazolyl)benzylamine may interact with its targets in a similar manner.
Biochemical Pathways
Tetrazoles have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that 2-(1-Tetrazolyl)benzylamine may affect multiple biochemical pathways.
Pharmacokinetics
Tetrazolate anions, a class of compounds to which 2-(1-tetrazolyl)benzylamine belongs, are more soluble in lipids than carboxylic acids . This allows medicine molecules to penetrate more easily through cell membranes, potentially enhancing the bioavailability of 2-(1-Tetrazolyl)benzylamine .
Result of Action
Given the broad range of biological activities exhibited by tetrazoles , it can be inferred that 2-(1-Tetrazolyl)benzylamine may have diverse molecular and cellular effects.
Action Environment
It’s known that environmental and stressing factors can directly influence the metabolism of plants, which are a source of many chemical compounds . This suggests that environmental factors could potentially influence the action of 2-(1-Tetrazolyl)benzylamine.
Eigenschaften
IUPAC Name |
[2-(tetrazol-1-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-5-7-3-1-2-4-8(7)13-6-10-11-12-13/h1-4,6H,5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPGCSIVXSTJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Tetrazolyl)benzylamine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methyl-2-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2498372.png)
![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2498376.png)
![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2498379.png)
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2498382.png)


![2-[(4-{[(Tert-butoxy)carbonyl]amino}butyl)sulfanyl]acetic acid](/img/structure/B2498389.png)
![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B2498390.png)